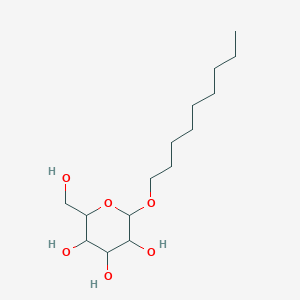

Nonyl D-glucoside

Description

Comparative Analysis with Related Glucoside Detergents (e.g., Octyl D-Glucoside, Octylthioglucoside) in Research ApplicationsNonyl D-glucoside is often compared to other alkyl glucoside detergents, such as Octyl D-glucoside (OG) and Octylthioglucoside (OTG), to determine the most suitable detergent for specific research applications.

Data Table: Properties of Selected Alkyl Glucoside Detergents

| Detergent | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Aggregation Number (Approx.) | PubChem CID |

| Octyl D-Glucoside | C8 | ~20 mM (~0.7% w/v) peakproteins.comwikipedia.orgavantiresearch.com | ~25 kDa (micelle Mw) mdpi.com | 62852 wikipedia.orgwikidata.org |

| This compound | C9 | ~6.5 mM (0.20%) mdpi.comavantiresearch.comsigmaaldrich.combiosynth.comanatrace.com | ~90 kDa (micelle Mw) mdpi.com, ~133 biosynth.comanatrace.com | 113558 nih.gov, 155448 nih.gov |

| Octylthioglucoside | C8 | ~9 mM wikipedia.orgnih.gov | Not specified in sources | 656909 wikipedia.orgclinisciences.com |

| Decyl D-Glucoside | C10 | ~1.8 mM (0.087%) mdpi.com | ~40 kDa (micelle Mw) mdpi.com | 62142 wikipedia.org, 3033856 thegoodscentscompany.com |

Note: CMC values can vary depending on temperature, salt concentration, and other buffer conditions. huji.ac.ilacs.org

Detailed Research Findings

Research highlights the utility of this compound in various contexts:

Membrane Protein Solubilization and Structural Studies: this compound is frequently employed for the solubilization of membrane proteins, including intramembrane proteases and certain ABC transporters, often in conjunction with other detergents like DDM. mdpi.com Its ability to form larger micelles compared to shorter-chain glucosides is considered beneficial for stabilizing larger protein complexes, making it suitable for structural techniques such as cryo-EM, NMR, and crystallography. labmartgh.com

Micelle Structure and Behavior: Studies using scattering techniques have investigated the structure and dynamics of this compound micelles. acs.orgacs.org These studies indicate that the micelles can be described as relatively stiff, elongated structures. acs.org The size and behavior of this compound micelles are sensitive to factors like temperature and salt concentration, which influence the effective headgroup size and intermolecular interactions. acs.org

Comparative Solubilization Efficiency: While Octyl D-glucoside is effective for solubilizing a substantial amount of membrane protein, the influence of the alkyl chain length on solubilizing ability and CMC is evident when comparing it to this compound and Decyl D-glucoside. mdpi.comresearchgate.net The longer alkyl chain of this compound contributes to higher hydrophobicity, potentially enhancing the solubilization of more hydrophobic regions of membrane proteins. labmartgh.comfishersci.co.uk

Applications in Biophysical Characterization: this compound is compatible with biophysical techniques such as dynamic light scattering (DLS) and size-exclusion chromatography (SEC), which are used to characterize solubilized proteins and detergent micelles. labmartgh.com It has been used in DLS screens to assess protein solubility in different detergents. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAPUKLCALRPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905278 | |

| Record name | Nonyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100231-65-0 | |

| Record name | Nonyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Nonyl D Glucoside

Chemical Synthesis Pathways and Optimization

Chemical synthesis of alkyl glycosides, including nonyl D-glucoside, typically involves the reaction of a glucose derivative with a fatty alcohol, such as nonanol. These methods often require aggressive reagents and can lead to the formation of both α and β anomers. google.com Optimization of chemical synthesis pathways focuses on improving yields, controlling stereochemistry (to favor the desired β-anomer for this compound applications like membrane protein solubilization), and developing more environmentally benign processes. nii.ac.jpgoogle.com

Glycosylation Reaction Mechanisms

Chemical glycosylation, the core reaction in the synthesis of glycosides, involves the formation of a glycosidic bond between the anomeric carbon of a sugar and the hydroxyl group of an acceptor molecule (in this case, nonanol). The mechanism can range along a continuum between SN2-like associative displacement and SN1-like dissociative pathways involving oxocarbenium ions. academie-sciences.frnih.gov The stereochemical outcome (formation of α or β anomers) is influenced by factors such as the reaction mechanism, the nature of the leaving group on the glycosyl donor, the presence of participating groups at the C-2 position of the sugar, and the reaction conditions. academie-sciences.frnih.gov

Neighboring group participation, particularly by an acyl group at the C-2 position, can direct the stereochemical outcome towards the formation of 1,2-trans glycosides (β-anomers in the case of glucose) by forming a cyclic acyloxonium ion intermediate. nih.gov Conversely, the presence of a non-participating group at C-2 is generally required for the formation of 1,2-cis glycosides (α-anomers). nih.gov

Reagent and Catalyst Systems

Various reagent and catalyst systems are employed in the chemical synthesis of alkyl glucosides. Fischer glycosylation, a classic method, involves reacting a monosaccharide with an alcohol in the presence of an acid catalyst. nii.ac.jpresearchgate.net Other methods include Koenigs-Knorr glycosylation, which uses glycosyl halides and heavy metal salts as promoters, and more modern approaches like Mukaiyama-Suzuki, Kahne, and Schmidt glycosylations utilizing different activated sugar donors and catalysts. nii.ac.jp

Acid catalysts, such as FeCl3, SnCl4, phosphotungstic acid, and phosphomolybdic acid, are commonly used, often in large amounts. d-nb.info Zeolite catalysts have also been explored for the direct glucosidation of glucose with alcohols, showing high catalytic activity. mdpi.com The choice of catalyst and reagents significantly impacts reaction efficiency, stereoselectivity, and the generation of byproducts. nii.ac.jpmdpi.com

Purification Strategies for Research-Grade Purity

Achieving research-grade purity for this compound synthesized chemically can be challenging due to the potential formation of anomeric mixtures and other byproducts. Purification strategies often involve chromatographic techniques. For instance, column chromatography is commonly used to separate the desired alkyl glucoside from unreacted starting materials, catalysts, and side products. scribd.com

For applications requiring high purity, such as membrane protein structural studies, the purity of the detergent is critical. thermofisher.comnih.gov Techniques like gel filtration chromatography can separate detergent micelles from protein-detergent complexes and free protein based on size. scribd.comhuji.ac.il The critical micelle concentration (CMC) of this compound is an important parameter in purification and application, influencing micelle formation and the behavior of the compound in solution. huji.ac.il this compound is noted for having a relatively low CMC compared to some other detergents. scribd.comhuji.ac.il

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a more selective and environmentally friendly alternative to chemical methods for producing alkyl glycosides. d-nb.infogoogle.com Enzymes, particularly glycosidases and glycosyltransferases, can catalyze the formation of glycosidic bonds under milder conditions, often with high regio- and stereospecificity. d-nb.infogoogle.com

Glycosyltransferase-Mediated Processes

Glycosyltransferases (GTs) catalyze the transfer of a monosaccharide from an activated sugar donor (such as a sugar nucleotide) to an acceptor molecule, forming a new glycosidic bond. nih.govsigmaaldrich.com These enzymes are highly specific for both the sugar donor and the acceptor molecule, as well as the type and position of the glycosidic linkage formed (e.g., α or β, and the carbon position). nih.govsigmaaldrich.com While initially thought to have absolute specificity, some GTs have shown tolerance for modified sugar donors and acceptors. sigmaaldrich.com

For the synthesis of alkyl glucosides, including this compound, GTs can be employed to transfer a glucose unit to nonanol. This approach typically requires the use of expensive nucleotide-activated sugars as donors, which can be a limitation for large-scale synthesis. google.com However, GT-mediated synthesis often results in a single anomer, avoiding the purification challenges associated with separating anomeric mixtures obtained from chemical synthesis. nii.ac.jp

Biocatalytic System Engineering for Specificity

Biocatalytic system engineering aims to optimize enzymatic synthesis processes for improved efficiency, yield, and specificity. This involves selecting appropriate enzymes, engineering enzymes for altered specificity or stability, and designing reaction systems that favor synthesis over hydrolysis (in the case of glycosidases used in reverse hydrolysis mode). d-nb.infonih.gov

Strategies include using high substrate concentrations, controlling water activity in the reaction medium (e.g., using organic co-solvents or biphasic systems), and employing enzyme immobilization to enhance stability and recyclability. d-nb.infocftri.res.innih.govresearchgate.net For GT-mediated synthesis, engineering efforts may focus on improving enzyme expression levels, particularly for recombinant enzymes, and developing efficient systems for regenerating the expensive nucleotide sugar donors. nih.govnih.govresearchgate.net Whole-cell biocatalysis, where the enzyme is expressed within a microbial host, can also be used, potentially coupling enzyme production with the synthesis reaction. nih.gov

Research findings highlight the potential of enzymatic methods for producing specific alkyl glucosides. For example, studies have investigated the enzymatic synthesis of various alkyl glucosides using glycosidases like amyloglucosidase, exploring parameters such as enzyme concentration, pH, temperature, and substrate ratios to optimize yields. cftri.res.inresearchgate.net While yields can vary depending on the enzyme and conditions, enzymatic approaches offer a pathway to regioselective and stereoselective glycosylation, which is challenging to achieve solely through chemical means. nii.ac.jpresearchgate.net

Data from enzymatic synthesis studies can illustrate the influence of reaction parameters on yield. For instance, a study on alkyl glucoside synthesis using amyloglucosidase investigated yields for different chain length alcohols under shake flask and reflux methods. cftri.res.inresearchgate.net

| Alcohol Chain Length | Shake Flask Yield (%) | Reflux Yield (%) |

| C6 | 9 | Not specified |

| C7 | 4.57 | Not specified |

| C8 (Octyl) | 4.05 | 26, 46 (optimized) cftri.res.in |

| C9 (Nonyl) | 2.92 | Not specified |

| C10 (Decyl) | 1.93 | Not specified |

Note: Yields are representative and can vary based on specific enzyme source, concentration, and reaction conditions. cftri.res.inresearchgate.net

This table, derived from research findings, illustrates that enzymatic yields can be influenced by factors such as the alkyl chain length of the alcohol acceptor and the reaction method. cftri.res.inresearchgate.net Optimization of these parameters is crucial for improving the efficiency of enzymatic synthesis of this compound.

Novel Derivatization Strategies for Tailored Research Applications

Novel derivatization strategies for this compound are being explored to create derivatives with tailored properties for specific research applications. These strategies often aim to introduce functionalities that allow for specific interactions, labeling, or altered physical properties.

Research into carbohydrate-based surfactants, including alkyl glycosides, has explored modifications to the sugar headgroup or the alkyl chain to influence properties such as solubility, aggregation behavior (like critical micelle concentration, CMC), and interactions with biological systems. researchgate.netresearchgate.net While much of this research focuses on the general class of alkyl polyglucosides, the principles are applicable to this compound.

Specific examples of derivatization approaches in related glycosides that could be adapted or provide insights for this compound include the synthesis of glycosides with diacetylene functionalities for photopolymerizable gelators acs.org and the introduction of oxyethylene spacers to improve water solubility and surface activity. researchgate.net The creation of anionic or cationic derivatives by introducing charged groups to the sugar moiety can also significantly alter the surfactant properties and potential applications. researchgate.net

Detailed research findings on the synthesis of alkyl glucosides highlight the influence of reaction conditions on yield and stereoselectivity. For example, studies on the enzymatic synthesis of n-alkyl glucosides using amyloglucosidase have shown varying yields depending on the alkyl chain length and reaction parameters. cftri.res.in

Interactive Data Table: Enzymatic Synthesis Yields of Alkyl D-Glucosides by Reflux Method (pH 5.0) cftri.res.in

| Name of the Glycoside | Yield - % (µmol) |

| Methyl-D-glucoside | 25 (141) |

| Ethyl-D-glucoside | 44 (242) |

| n-Propyl-D-glucoside | 35 (197) |

| n-Butyl-D-glucoside | 16 (89) |

| n-Amyl-D-glucoside | 36 (199) |

| n-Hexyl-D-glucoside | 36 (198) |

| n-Heptyl-D-glucoside | 16 (87) |

| n-Octyl-D-glucoside | 30 (164) |

| n-Nonyl-D-glucoside | 22 (120) |

| n-Decyl-D-glucoside | 12 (65) |

| Lauryl-D-glucoside | 36 (200) |

| Cetyl-D-glucoside | 30 (128) |

| Stearyl-D-glucoside | 19 (96) |

Research on the properties of alkyl glucosides also provides valuable data for understanding the impact of structural modifications. Studies have investigated the surface properties, such as critical micelle concentration (CMC) and surface tension, of alkyl α-D-glucopyranosides with varying alkyl chain lengths. ciac.jl.cn For n-nonyl-α-D-glucopyranoside, superior foaming and emulsifying power have been noted among alkyl α-D-glucopyranosides with C6-C9 alkyl chains. ciac.jl.cn Similarly, n-nonyl-β-D-glucopyranoside has been reported to have a CMC of 6.5 mM. avantiresearch.combiosynth.com

Interactive Data Table: Critical Micelle Concentration (CMC) of Nonyl β-D-Glucopyranoside avantiresearch.combiosynth.com

| Compound Name | CMC (mM) |

| Nonyl β-D-glucopyranoside | 6.5 |

Further research findings indicate that alkyl β-D-glucopyranosides with alkyl chain lengths greater than 7 can exhibit thermotropic liquid crystalline behavior, with the stability of this phase increasing with chain length. ciac.jl.cn These studies underscore how modifications to the hydrophobic tail influence the self-assembly and phase behavior of these surfactants.

Novel derivatization strategies for tailored research applications could involve site-specific modifications of the glucose moiety to introduce probes for studying interactions with biological membranes or proteins, or to create responsive materials. The development of glycosynthases, engineered enzymes that promote glycosidic bond formation, represents a powerful tool for the controlled synthesis of novel glycoside structures with potential for tailored research applications. d-nb.info

Self Assembly and Supramolecular Architecture of Nonyl D Glucoside in Aqueous Systems

Micellar Aggregation Phenomena

Micellar aggregation of Nonyl D-glucoside involves the spontaneous association of surfactant monomers into aggregates where the hydrophobic tails are sequestered from water, forming a core, and the hydrophilic headgroups are exposed to the aqueous environment nih.gov. This process occurs once the concentration of the surfactant reaches the CMC huji.ac.il.

Critical Micelle Concentration (CMC) Determination and Modulation

The critical micelle concentration (CMC) of this compound is a crucial parameter defining the onset of micelle formation huji.ac.il. It represents the concentration above which additional surfactant molecules added to the solution primarily form micelles rather than remaining as free monomers huji.ac.ilfirp-ula.org. The CMC of this compound in aqueous solution is approximately 6.5 mM sigmaaldrich.commdpi.comnovoprolabs.comavantiresearch.comanatrace.commerckmillipore.comanatrace.com.

The CMC can be determined by various techniques, including surface tension measurements, light scattering, and fluorescence spectroscopy nih.govnih.govresearchgate.net.

The CMC of this compound is influenced by several factors, including temperature, electrolyte concentration, and the isotopic composition of the solvent nih.govacs.org.

The influence of temperature on the CMC of this compound has been investigated. Studies have shown that the CMC exhibits a concomitant increase with a decrease in temperature nih.gov. Conversely, increasing temperature can favor micelle formation huji.ac.il.

Electrolytes can significantly impact the CMC of this compound, a nonionic surfactant. The effects of salts on the CMC follow the Hofmeister series nih.govacs.orgacs.org. The influence of ions on the CMC of nonionic detergents is related to their effects on the hydrophobic moieties, either "salting out" or "salting in" the hydrophobic groups huji.ac.ilnih.gov. "Salting-out" anions tend to decrease the CMC, while "salting-in" anions tend to increase it huji.ac.ilnih.gov. For this compound, the effect on the CMC displays the opposite trend compared to the effect on micelle size within the Hofmeister series nih.govacs.org. For instance, the CMC of this compound is reduced from 6.9 mM in aqueous solution to 2.6 mM in the presence of 1.5 M NaCl huji.ac.il.

| Salt Concentration | CMC (mM) |

| Aqueous solution | ~6.5 sigmaaldrich.commdpi.comnovoprolabs.comavantiresearch.comanatrace.commerckmillipore.comanatrace.com |

| 1.5 M NaCl | 2.6 huji.ac.il |

| 0.15 M NaCl | ~6 anatrace.com |

| 1 M NaCl | ~3.5 anatrace.com |

The effects of cations also follow a sequence, decreasing with increasing polarizability in the order Li+ > Na+ > K+ > Cs+ nih.govacs.org.

Substitution of H2O with deuterium (B1214612) oxide (D2O) can also influence the self-aggregation of this compound. While D2O causes a large increase in micelle size at low temperatures, it does not have an appreciable effect on the CMC nih.govacs.org. The deuterium effect on micelle size diminishes with increasing temperature nih.govacs.org.

Micelle Morphology and Structural Characterization

Studies utilizing techniques such as static and dynamic light scattering, neutron scattering, and X-ray scattering have provided insights into the morphology and structure of this compound micelles in aqueous solutions nih.govacs.orgacs.org.

Scattering data indicate that this compound micelles can be described as relatively stiff, elongated structures with a circular cross section nih.govacs.org. Nonspherical aggregates are formed at concentrations immediately above the CMC researchgate.net.

Numerical modeling of X-ray and neutron scattering data has shown that the shape of n-alkyl-β-D-glucopyranoside micelles, including this compound, can be best fitted with a cylindrical core-shell form factor acs.org. In this model, the hydrophobic alkyl chains form the core, and the hydrophilic glucoside headgroups form the outer shell exposed to the solvent nih.govacs.org. The dimensions of these cylindrical micelles are dependent on the surfactant concentration and alkyl chain length acs.org. While the micelle core diameter increases proportionally with changes in alkyl chain length, the micelle length shows significantly larger changes acs.org.

| Alkyl Chain Length | Micelle Shape (Model) |

| C9 (Nonyl) | Cylindrical core-shell acs.org |

| C8 (Octyl) | Non-spherical researchgate.net, Ellipsoidal/Cylindrical models applied researchgate.net |

| C10 (Decyl) | Cylindrical core-shell (model applied) nih.gov |

The aggregation number of this compound micelles has been reported to be around 133 nih.gov or approximately 90 kDa in molecular weight mdpi.com.

| Property | Value | Source |

| Aggregation Number | ~133 | nih.gov |

| Micelle Molecular Weight | ~90 kDa | mdpi.com |

Fluctuations in the position of surfactant molecules within the equilibrium core-shell structure have also been observed, suggesting that wide-angle scattering data is sensitive to the dynamics of these macromolecular assemblies acs.org.

Determination of Aggregation Number

The aggregation number () of a micelle represents the average number of surfactant monomers that associate to form a single micelle. For this compound, the aggregation number has been reported to be approximately 133. labmartgh.comanatrace.comanatrace.com This value can be influenced by factors such as temperature, salt concentration, and the presence of other additives.

Data Table:

| Parameter | Value | Method/Conditions | Source |

| Aggregation Number | ~133 | Not specified, likely various methods | labmartgh.comanatrace.comanatrace.com |

| CMC (in H₂O) | ~6.5 mM | Various | labmartgh.comanatrace.comanatrace.com |

| CMC (0.15M NaCl) | ~6 mM | Measurement | anatrace.com |

| CMC (1M NaCl) | ~3.5 mM | Measurement | anatrace.com |

The CMC of this compound in water is approximately 6.5 mM (0.20% w/v). labmartgh.comanatrace.com The addition of salt, such as NaCl, tends to decrease the CMC for uncharged detergents like this compound. huji.ac.il For instance, the CMC is reduced to about 6 mM in 0.15 M NaCl and further to approximately 3.5 mM in 1 M NaCl. anatrace.com This decrease is attributed to the effect of electrolytes on the hydrophobic moieties, where highly hydrated ions "salt out" the hydrophobic groups, promoting micelle formation at lower surfactant concentrations. huji.ac.il

Micelle Size and Shape Evolution

Studies using techniques such as small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) self-diffusion measurements have provided insights into the size and shape of this compound micelles. Immediately above the CMC, nonspherical aggregates are formed. acs.orgcapes.gov.br

Micelle shape and size can be described by models, such as two-component ellipsoid models, which consist of a hydrophobic core and a hydrophilic head group shell. nih.govresearchgate.net For alkyl glucosides, the minor axis of the elliptical micelle core is constrained by the length of the alkyl chain, while the major elliptical axis also increases with chain length, with the ellipticity remaining approximately constant within the detergent series. nih.govresearchgate.net

Compared to shorter-chain glucosides like octyl glucoside (C8G1), this compound (C9G1) forms larger micelles. labmartgh.commdpi.com The aggregation number increases by approximately 16 monomers per micelle for each additional alkyl carbon in the chain for alkyl glucoside series. nih.govresearchgate.net

Dynamics of Micellar Aggregation and Molecular Fluctuations

The dynamics within this compound micelles involve the movement and conformational changes of the surfactant molecules. While studies on n-alkyl-β-D-glucopyranosides in general suggest that wide-angle scattering data is sensitive to the dynamics of these assemblies, indicating large temperature factors as a characteristic feature, specific detailed data on the internal dynamics of this compound are less extensively reported in the provided sources compared to structural aspects. acs.org

Molecular dynamics simulations of alkyl glucoside micelles, such as octyl glucoside, suggest that aggregate shape and internal properties (like tail length and dihedral angle distributions) change little with micelle size above a certain number of monomers. acs.org However, the rate of tumbling and diffusion of detergent molecules within the micelle can differ between short and long-chain detergents. nih.gov

Internal Micellar Dynamics and Conformational Changes

Research on the conformational flexibility of proteins in different detergent micelles, including this compound, suggests that the micellar environment can influence the conformational heterogeneity of embedded molecules. d-nb.info While direct detailed studies on the conformational changes of this compound molecules within the micelle are not explicitly detailed in the provided snippets, related studies on alkyl glucosides and other surfactants indicate that factors like temperature and interactions with other molecules can influence headgroup size and packing, which in turn affects micelle morphology and potentially internal dynamics. nih.gov Conformational changes upon micelle formation have been observed for other sugar-based surfactants, which can be responsible for deviations in properties like partial specific volumes. osti.gov

Phase Behavior in Concentrated Aqueous Systems

As the concentration of this compound in water increases beyond the dilute micellar solution, the system undergoes transitions to form various liquid crystalline phases.

Temperature-Concentration Phase Diagrams

Temperature versus concentration phase diagrams illustrate the different phases that exist for a given surfactant-water system at various temperatures and concentrations. For n-nonyl β-glucoside/water systems, such phase diagrams have been presented. acs.orgcapes.gov.br These diagrams show the regions corresponding to the micellar solution and various liquid crystalline phases.

Data Table (Illustrative, based on descriptions):

| Phase | Concentration Range (approximate) | Temperature Range (approximate) | Characteristics | Source |

| Micellar Solution | Above CMC, lower concentrations | Varies with temperature | Isotropic liquid | acs.orgcapes.gov.br |

| Hexagonal Phase (H₁) | Higher concentration than micellar | Varies with temperature | Cylindrical micelles packed in a hexagonal lattice | acs.orgcapes.gov.br |

| Bicontinuous Cubic Phase | Higher concentration than hexagonal | Varies with temperature | Complex 3D structure (e.g., Ia3d space group) | acs.orgcapes.gov.br |

| Lamellar Phase (Lα) | Highest concentrations | Varies with temperature | Bilayers of surfactant molecules separated by water | acs.orgcapes.gov.br |

Note: Specific numerical ranges for concentration and temperature for each phase boundary would require detailed data from the phase diagram itself, which is described as being presented in the source but not extracted numerically in the snippets. acs.orgcapes.gov.br

Formation of Liquid Crystalline Phases (Hexagonal, Bicontinuous Cubic, Lamellar)

As the concentration of n-nonyl β-glucoside is increased, three different liquid crystalline phases are formed: a hexagonal phase, a bicontinuous cubic phase (specifically of space group Ia3d), and a lamellar phase. acs.orgcapes.gov.br This is a classical pattern observed for many surfactant-water systems. researchgate.net

The hexagonal phase consists of cylindrical micelles arranged in a hexagonal lattice. The bicontinuous cubic phase is a more complex three-dimensional structure where continuous water and hydrocarbon channels are separated by a continuous surfactant bilayer. The lamellar phase consists of alternating layers of surfactant bilayers and water.

Small-angle X-ray scattering (SAXS) is a technique used to characterize the structure of these liquid crystalline phases, providing information on parameters like repetition distances and surfactant head-group areas. acs.orgcapes.gov.br The surfactant head-group area has been found to be an almost invariant parameter in the different liquid crystalline phases for n-nonyl β-glucoside. acs.orgcapes.gov.br

Aggregate-Aggregate Interactions in Complex Mixtures

The behavior of this compound (C9G1) aggregates in complex mixtures, particularly with other surfactants or lipids, reveals significant insights into aggregate-aggregate interactions. Studies involving mixtures of C9G1 and n-decyl-β-D-glucoside (C10G1) in water have shown the formation of branched, interconnected micelles for C9G1 and space-filling micellar networks for C10G1 researchgate.net. The flow behavior of these mixtures correlates with the proposed aggregate structures, with C9G1/C10G1 mixtures exhibiting Newtonian flow behavior and a lower scaling exponent compared to maltosides, which form worm-like micelles researchgate.net.

The phase behavior of mixed alkyl glucoside systems is also influenced by aggregate interactions. Mixtures of C9G1 and C10G1 in water display a closed-loop liquid/liquid miscibility gap, and the location of this gap is sensitive to the presence of salts and the substitution of H2O with D2O researchgate.net. This suggests that interactions between the glucoside headgroups and the solvent, as well as inter-aggregate interactions, play a significant role in determining phase boundaries researchgate.net.

In complex systems involving lipids, such as monoolein (B16389) (MO), this compound can impact the phase properties. Studies examining the phase behavior of alkyl glucosides, including this compound, in combination with MO and water have shown that these surfactants can destabilize the cubic phase of monoolein nih.gov. The behavior of different alkyl glucosides in these mixtures is remarkably similar, indicating a common mode of interaction with the lipid aggregates nih.gov.

The interaction of alkyl glucosides with other surfactants in mixed micellar systems has also been investigated. While glucosides and maltosides show no significant interaction with certain nonionic surfactants like C12EO7, glucosides tend to interact more strongly with ionic surfactants (cationic, anionic, and zwitterionic) compared to maltosides researchgate.net. This stronger interaction can lead to synergism in surface activity in systems containing glucoside/maltoside mixtures and non-glycosidic surfactants researchgate.net. These interactions between different surfactant aggregates can modify the shape, charge, and aggregation number of the mixed micelles researchgate.net.

The formation of extended networks of surfactant-surfactant contacts has been observed in systems relevant to membrane protein crystallization, where surfactants like n-octyl-β-D-glucopyranoside form interconnected networks within the crystal lattice nih.gov. While this specific observation pertains to octyl glucoside, it illustrates the principle of aggregate-aggregate interactions leading to larger ordered structures in complex environments containing proteins and other molecules.

The ability of this compound to form various aggregates and interact with other components in complex mixtures is fundamental to its applications, particularly in solubilizing and stabilizing membrane proteins for structural studies mdpi.commoleculardimensions.com. The specific interactions between this compound aggregates and protein-detergent complexes, as well as other lipids or surfactants present, influence the success of these processes nih.gov.

Mechanistic Investigations of Nonyl D Glucoside Interactions with Biological Membranes and Macromolecules

Mechanisms of Membrane Solubilization

The process by which detergents like Nonyl D-glucoside solubilize biological membranes is a multi-step phenomenon, generally described by a three-stage model. researchgate.net This process involves the insertion of detergent monomers into the lipid bilayer, followed by the formation of mixed lipid-detergent micelles, and ultimately, the complete disintegration of the membrane structure into these mixed micelles. researchgate.net

The initial step in membrane solubilization involves the partitioning of this compound monomers from the aqueous solution into the lipid bilayer. researchgate.netnih.gov This process is driven primarily by the hydrophobic effect, where the nonyl tail of the detergent seeks to minimize its contact with water by inserting into the hydrophobic core of the membrane. hbku.edu.qanih.gov Studies on the closely related octyl-β-D-glucopyranoside (OG) show that this partitioning can be described by a surface partition equilibrium, characterized by a partition coefficient (K), a molar binding enthalpy (ΔH°), and a free energy of binding (ΔG°). nih.govnih.gov The transfer is characterized by a near-zero enthalpy and a large heat capacity, which is typical for hydrophobic binding equilibria. hbku.edu.qa

As the concentration of the detergent in the membrane increases, it begins to disrupt the ordered structure of the lipid bilayer. hbku.edu.qa This disruption is not uniform; investigations using solid-state 2H-NMR on model membranes interacting with octyl glucoside revealed that the detergent has a minimal effect on the lipid headgroup region. nih.gov In contrast, it significantly increases the fluctuations and disorder of the fatty acyl chain segments located in the inner part of the bilayer. nih.govhbku.edu.qa This indicates that the headgroup region is a highly stable element of the membrane, which remains largely intact until the disorder in the hydrocarbon core reaches a critical point, leading to membrane disintegration. hbku.edu.qa

The solubilization process is highly dependent on the detergent concentration relative to its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. mdpi.comresearchgate.net Below the CMC, detergent monomers partition into the bilayer without causing complete solubilization. nih.gov Once the concentration exceeds the CMC, the bilayer becomes saturated with detergent molecules, leading to the formation of lipid-detergent mixed micelles and the eventual disintegration of the membrane structure. researchgate.netnih.gov

| Property | Value | Reference Compound |

| Chemical Formula | C15H30O6 | This compound |

| Molecular Weight | 306.40 g/mol | This compound |

| CMC in H₂O | 6.5 mM (0.20%) | This compound |

| Aggregation Number | 133 | This compound |

| Micelle MW | ~90 kDa | This compound |

This table presents key physicochemical properties of this compound. Data sourced from innomed-addneuromed.commdpi.comnih.gov

Following the saturation of the lipid bilayer with detergent monomers, the membrane structure breaks down into smaller aggregates known as mixed micelles. researchgate.net These structures are composed of a combination of lipids and detergent molecules, with the hydrophobic tails of both forming a core that is shielded from the aqueous environment by the hydrophilic headgroups of the detergent and lipids. peakproteins.comdiva-portal.org

The transition from intact vesicles to mixed micelles is not instantaneous but proceeds through various intermediate structures. acs.org As the detergent-to-lipid ratio increases, large vesicles can transform into structures like bicelles (disc-like micelles) and cylindrical micelles before finally forming smaller, spherical mixed micelles at very high detergent concentrations. acs.org

The properties of these mixed micelles, such as size and shape, are influenced by several factors, including the specific detergent and lipids involved, their relative concentrations, and the presence of salts. diva-portal.orgnih.gov For instance, the size of n-nonyl-β-d-glucoside micelles can be affected by the type of sodium salt present; salts with a "salting-out" effect (e.g., NaCl, Na₂SO₄) tend to increase the micelle radius, while "salting-in" salts (e.g., NaI, NaSCN) can decrease it. diva-portal.org The formation of mixed micelles is a critical step, as it is within these structures that integral membrane proteins are housed after extraction from the native membrane. nih.gov

Hydrophobic interactions are the primary driving force behind the partitioning of this compound into the membrane and the subsequent solubilization process. nih.govmdpi.com The non-polar nonyl chain of the detergent molecule has a strong affinity for the non-polar hydrocarbon core of the lipid bilayer and the hydrophobic transmembrane domains of integral proteins. moleculardimensions.comnih.gov

By inserting its hydrophobic tail among the fatty acyl chains of the lipids, this compound disrupts the existing lipid-lipid interactions that maintain the bilayer's integrity. moleculardimensions.com This disruption lowers the energetic barrier for removing lipids and embedded proteins from the membrane environment. hbku.edu.qa The binding of detergents to proteins is also driven by weak hydrophobic interactions between the amino acid residues of the protein and the fatty acid residues of the detergent. nih.gov The implicit solvation model suggests that these hydrophobic interactions are often sufficient to determine the spatial positioning of a protein within the membrane mimetic, even when other forces like electrostatic interactions are significant. nih.gov

Membrane Protein Stabilization and Functionality Preservation

A primary application of this compound in biochemistry is the solubilization and purification of membrane proteins while preserving their native structure and function. creative-biolabs.cominnomed-addneuromed.com Glucoside-based detergents are considered mild and non-denaturing, making them suitable for handling sensitive protein complexes. moleculardimensions.compeakproteins.com

Once a membrane protein is extracted from its native lipid bilayer, it must be stabilized in a surrogate environment that mimics the hydrophobic nature of the membrane core. peakproteins.comrsc.org this compound accomplishes this by forming a detergent micelle or a mixed lipid-detergent micelle around the protein's hydrophobic transmembrane domains. nih.govrsc.org This detergent "belt" replaces the native lipids, preventing the protein's hydrophobic surfaces from being exposed to the aqueous solvent, which would otherwise lead to aggregation and denaturation. nih.gov

Glucoside detergents are particularly effective because they tend to disrupt lipid-lipid and protein-lipid interactions more readily than protein-protein interactions. moleculardimensions.com This selectivity allows for the extraction of intact protein complexes from the membrane. innomed-addneuromed.com As an uncharged molecule, this compound is unlikely to cause significant protein denaturation or refolding issues, which is crucial for maintaining the protein's native three-dimensional structure and its oligomeric state. innomed-addneuromed.com The ability of these detergents to stabilize large macromolecules is well-characterized. moleculardimensions.com

| Detergent Class | Key Characteristics | Common Examples |

| Glucosides | Mild, non-denaturing; small head group favorable for crystallization; disrupt lipid-protein over protein-protein interactions. | n-Octyl-β-D-glucoside (OG), n-Nonyl-β-D-glucoside (NG) |

| Maltosides | Generally gentler than glucosides for sensitive proteins; larger head group. | n-Decyl-β-D-maltoside (DM), n-Dodecyl-β-D-maltoside (DDM) |

| Neopentyl Glycols | Novel class with two head and two tail groups, often providing enhanced stability. | Lauryl Maltose Neopentyl Glycol (LMNG) |

This table compares different classes of non-ionic detergents used in membrane protein studies. Data sourced from mdpi.compeakproteins.comnih.govrsc.org

The detergent environment provided by this compound plays a critical role in mediating the interactions of the solubilized membrane protein. While essential for stabilization, the replacement of the native lipid bilayer with a detergent micelle can alter the protein's behavior.

Protein-Protein Interactions: Non-ribosomal peptide synthetase (NRPS) machineries are an example of complex systems where protein-protein interactions are crucial for function. rsc.org The choice of detergent is critical in studying such complexes. Mild detergents like this compound are favored because they are less likely to disrupt the specific, often transient, interactions between protein subunits or domains that are necessary for biological activity. innomed-addneuromed.commoleculardimensions.comnih.gov By maintaining the oligomeric state, these detergents allow for the structural and functional characterization of multi-protein complexes. innomed-addneuromed.com

Protein-Lipid Interactions: In the native membrane, specific interactions between proteins and certain lipid molecules (annular and non-annular lipids) can be crucial for protein structure, stability, and function. biophysics-reports.org When a protein is solubilized in a detergent micelle, these native protein-lipid interactions are disrupted and replaced by protein-detergent interactions. moleculardimensions.comresearchgate.net While this is necessary for solubilization, it can sometimes lead to a loss of function if a specific lipid is required as a cofactor or for allosteric regulation. biophysics-reports.org However, the interaction of the detergent itself with the protein can also be beneficial. For example, some studies suggest that interactions between polyphenols and lipids can alter membrane structure, and similarly, the interaction of detergent molecules with the protein surface can contribute to its stability. mdpi.com The goal is to use a detergent that adequately mimics the hydrophobic environment of the bilayer without interfering with the protein's essential conformational dynamics. biophysics-reports.org

Compatibility with Enzymatic Reactions and Protein Activity

This compound is recognized in biochemical and structural biology research for its utility in handling membrane proteins and enzymes. As a non-ionic detergent, it possesses the amphipathic properties necessary to extract these molecules from their native lipid bilayer environment and maintain them in a soluble, and often functional, state in aqueous solutions. The compatibility of a detergent with enzymatic reactions is paramount, as the ultimate goal of many studies is to investigate the protein's activity and mechanism outside the complex cellular membrane.

The effectiveness of this compound stems from its molecular structure: a nine-carbon alkyl chain (nonyl) providing the hydrophobicity to interact with the transmembrane domains of proteins, and a glucose headgroup providing the hydrophilicity to render the protein-detergent complex soluble. This structure allows it to form micelles in aqueous solution above a specific concentration known as the critical micelle concentration (CMC), which is approximately 6.5 mM. These micelles create a microenvironment that mimics the hydrophobic core of a cell membrane, thereby stabilizing the solubilized protein.

Preservation of Enzyme Functionality in Detergent Environments

A primary challenge in working with membrane proteins is the potential for denaturation and loss of function upon removal from their native lipid environment. The choice of detergent is therefore critical. Non-ionic detergents like this compound are generally considered "mild" because they are less likely to disrupt the intricate tertiary and quaternary structures essential for protein activity compared to ionic detergents.

Research into the functional preservation of membrane proteins has shown that the length of the detergent's alkyl chain is a significant factor. Shorter-chain detergents, such as octyl or nonyl glucosides, can sometimes be more disruptive to protein activity than their longer-chain counterparts like dodecyl maltoside. youtube.com However, they are also more easily removed by methods like dialysis due to their higher CMC, which is an advantage in reconstitution experiments.

The preservation of functionality is highly dependent on the specific enzyme and the experimental conditions. For instance, in studies involving G-protein coupled receptors like rhodopsin, or ion pumps like Ca²⁺-ATPase, various detergents are screened to find the optimal balance between solubilization efficiency and activity retention. While one detergent may excel at extracting the protein from the membrane, another may be superior for maintaining its catalytic or binding capabilities over time.

Detailed studies have demonstrated that detergents can influence the conformational stability and functional state of enzymes. For the visual pigment rhodopsin, the choice of detergent can affect its stability and its ability to activate its signaling partner, transducin. nih.govresearchgate.net Similarly, the activity of bacteriorhodopsin, a light-driven proton pump, is highly sensitive to the detergent environment used for its solubilization and stabilization. nih.gov

To illustrate the comparative effectiveness of different detergents in maintaining enzyme function, the following data table presents typical findings from a hypothetical study on a membrane-bound enzyme after solubilization. The values represent the percentage of initial activity retained after purification in the presence of the specified detergent.

Table 1: Comparative Analysis of Detergent Efficacy on Enzyme Activity Preservation

| Detergent | Class | Typical Concentration Used | Relative Enzyme Activity Retained (%) |

|---|---|---|---|

| This compound | Non-ionic (Alkyl Glucoside) | 15 mM | 85 |

| Octyl D-glucoside | Non-ionic (Alkyl Glucoside) | 25 mM | 80 |

| Dodecyl Maltoside (DDM) | Non-ionic (Alkyl Maltoside) | 1 mM | 90 |

| Triton X-100 | Non-ionic (Polyoxyethylene) | 2 mM | 70 |

| CHAPS | Zwitterionic | 10 mM | 65 |

Note: The data presented in this table are illustrative and represent generalized findings. Actual values can vary significantly based on the specific protein, temperature, pH, and other experimental conditions.

As the table indicates, non-ionic detergents, particularly those with sugar-based headgroups like this compound and Dodecyl Maltoside, are generally superior in preserving enzyme functionality. Ionic detergents such as SDS are strongly denaturing and typically lead to a near-complete loss of activity. The performance of this compound, while slightly less stabilizing than the longer-chain DDM in this illustrative case, still represents a high degree of functional preservation, making it a valuable tool for biochemical and structural analyses of enzymes.

Advanced Analytical and Spectroscopic Characterization Techniques for Nonyl D Glucoside Systems

Chromatographic Methodologies

Chromatographic techniques are essential for assessing the purity of Nonyl D-glucoside and analyzing its various forms, including anomers and aggregates.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Anomer Content

High-Performance Liquid Chromatography (HPLC) is a primary method for evaluating the purity of this compound and determining the content of its anomers. Purity is typically assessed by HPLC analysis, with specifications often requiring a purity of ≥97% for the combined β and α anomers. anatrace.com The percentage of the α-anomer is also specifically quantified using HPLC, with limits often set at <5%. anatrace.com Additionally, HPLC can be used to determine the percentage of residual nonanol, an impurity, with typical limits below 0.05%. anatrace.com

Size-Exclusion Chromatography (SEC) for Protein-Detergent Complex Analysis and Aggregation State

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is employed to analyze the aggregation state of this compound and its complexes with proteins. This technique separates molecules based on their size in solution. SEC is a valuable tool for assessing the monodispersity of membrane protein complexes solubilized in detergents like this compound. nih.gov While SEC provides low-resolution and qualitative information regarding protein stability and aggregation states, it is a standard method for judging monodispersity. nih.govumich.edu Large aggregates can manifest as complex peak distributions in SEC chromatograms. umich.edu

Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Separations

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, utilizes micelles as a pseudostationary phase to separate both charged and neutral compounds. This compound has been used as a chiral surfactant in MEKC for the enantiomeric separation of various drugs and compounds. caymanchem.compure-synth.comnih.gov The effectiveness of alkylglycoside surfactants, including this compound, in enantiomeric resolution is influenced by factors such as the extent and location of solute solubilization within the micelle and the nature of the chiral sugar head group of the surfactant. capes.gov.br While some solutes may be resolved at surfactant concentrations below the CMC due to strong hydrophobic association with monomers, most require concentrations above the CMC for effective enantioseparation. capes.gov.br The optimal surfactant concentration for maximum enantiomeric resolution is generally inversely related to the hydrophobic character of the solute. capes.gov.br

Spectroscopic and Scattering Techniques

Spectroscopic and scattering techniques provide detailed information about the structure, dynamics, and aggregation behavior of this compound at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Micellar Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including surfactants like this compound. bruker.com Beyond basic structural confirmation, NMR is extensively used to study the dynamics and aggregation behavior of this compound in solution, particularly its micellar properties. pure-synth.comcapes.gov.br NMR diffusion methods, specifically pulsed field-gradient (PFG) techniques, have become one of the most powerful tools for determining the phase structure of surfactant solutions and the size and shape of micellar aggregates. researchgate.net These methods are particularly important for studying the binding and solubilization of various molecules, from small compounds to polymers, within micelles. researchgate.net

NMR can provide insights into the molecular fluctuations within n-alkyl-β-D-glucopyranoside micelles. pure-synth.com While detergent micelles are commonly used to solubilize membrane proteins for NMR studies, alternative non-micellar systems are also being explored due to potential issues with protein stability and activity in traditional micelles. nih.govnih.gov

1H NMR Self-Diffusion Measurements for Micellar Size

¹H NMR self-diffusion measurements are specifically employed to obtain information about the micellar size of this compound in aqueous solutions. capes.gov.brresearchgate.netacs.org By measuring the translational self-diffusion coefficients of the surfactant molecules, insights into their aggregation state and the size of the formed micelles can be gained. researchgate.net Studies using ¹H NMR self-diffusion have shown that at concentrations immediately above the critical micelle concentration (CMC), nonspherical aggregates of n-nonyl β-glucoside can form. capes.gov.brresearchgate.netacs.org As the concentration of n-nonyl β-glucoside increases, different liquid crystalline phases, such as hexagonal, bicontinuous cubic (Ia3d space group), and lamellar phases, can be observed. capes.gov.brresearchgate.netacs.org ¹H NMR self-diffusion measurements can also be performed across phase boundaries to study changes in surfactant diffusion behavior. capes.gov.bracs.org The self-diffusion coefficients of alkyl glucosides in solutions containing cyclodextrins can depend on the cyclodextrin (B1172386) concentration due to complex formation. nih.gov Modeling of self-diffusion coefficients can help estimate properties like association constants and micelle diffusion coefficients. nih.gov

¹³C NMR Relaxation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR relaxation studies, provides valuable insights into the molecular dynamics and reorientational behavior of surfactant molecules within micellar aggregates. While specific ¹³C NMR relaxation data for this compound (n-nonyl-β-D-glucopyranoside, C9G1) is not extensively detailed in readily available snippets, studies on related alkyl glucosides, such as octyl glucoside (OG), demonstrate the utility of this technique.

X-ray Scattering (Small-Angle X-ray Scattering) for Micellar Structure and Phase Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the size, shape, and structure of self-assembled aggregates like micelles and characterizing liquid crystalline phases formed by surfactants such as this compound. SAXS provides information about the electron density distribution within the sample, allowing for the modeling of aggregate morphology.

Studies employing SAXS on n-alkyl-β-D-glucopyranoside micelles, including this compound (C9G1), have revealed details about their structure in aqueous solutions. acs.org SAXS data, often combined with other scattering techniques, can be analyzed using models, such as the cylindrical core-shell form factor, to describe the micelle shape and dimensions. acs.orgnih.gov These models consist of an electron-rich outer shell corresponding to the hydrophilic head groups and a less electron-dense hydrophobic core formed by the alkyl chains. nih.gov

SAXS experiments have been used to characterize the liquid crystalline phases formed by this compound as a function of concentration and temperature. For the n-nonyl β-glucoside/water system, SAXS has helped identify and characterize different liquid crystalline phases, including hexagonal, bicontinuous cubic (of space group Ia3d), and lamellar phases, by providing information on repetition distances and surfactant head-group areas. capes.gov.bracs.org Analysis of SAXS data has indicated that the head-group area can be an almost invariant parameter across different liquid crystalline phases for these systems. capes.gov.bracs.org

SAXS studies on homologous series of alkyl glucosides have shown that micelle shape and size are dependent on the alkyl chain length and head group structure. nih.gov For alkyl glucoside micelles, SAXS profiles have been well-described by two-component oblate ellipsoid models. nih.gov The minor axis of the elliptical micelle core is constrained by the alkyl chain length, while the major axis also increases with chain length, with the ellipticity remaining approximately constant for a given detergent series. nih.gov

Neutron Scattering (Small-Angle Neutron Scattering) for Micellar Structure and Solvent Effects

Small-Angle Neutron Scattering (SANS) is complementary to SAXS and is particularly useful for studying the structure and aggregation behavior of surfactant systems, especially when investigating the effects of solvent isotopic composition (e.g., H₂O vs. D₂O). Neutrons scatter differently from hydrogen and deuterium (B1214612), allowing for contrast variation experiments that can highlight specific parts of the surfactant aggregate or the surrounding solvent.

SANS has been employed alongside SAXS to study the structure of n-alkyl-β-D-glucopyranoside micelles in aqueous solution, including the influence of the isotopic composition of the solvent. acs.org This combined approach provides enhanced resolution of the micelle structure. acs.org SANS is used to determine the molecular composition and aggregate structure of micelles. nih.gov

Studies on n-nonyl-beta-D-glucoside (C9G1) using SANS have described the micelles as relatively stiff, elongated structures in dilute solution. colab.ws SANS can reveal the elongation from spherical to cylindrical micelles with increasing alkyl chain length in related carbohydrate-based surfactant systems. researchgate.net The use of SANS with D₂O can provide different scattering length densities compared to H₂O, aiding in the structural analysis of micelles.

Static and Dynamic Light Scattering (SLS, DLS) for Aggregate Size and Diffusion

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are widely used techniques to determine the size, size distribution, and diffusion properties of particles and aggregates in solution, including surfactant micelles.

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles, allowing for the determination of their hydrodynamic size and diffusion coefficients. wyatt.comazom.com SLS measures the time-averaged intensity of scattered light, which is related to the molecular weight and concentration of the particles, and can be used to detect the onset of aggregation. wyatt.comunchainedlabs.com

SLS and DLS have been applied to study the self-aggregation of n-nonyl-beta-D-glucoside (C9G1) in dilute solution. colab.ws These techniques provide information about the size of the micelles formed. avantiresearch.com DLS is particularly sensitive to the presence of larger aggregates, making it useful for detecting and quantifying them. azom.comresearchgate.net SLS can also be used to measure aggregation temperature (Tagg), the temperature at which aggregation begins. unchainedlabs.com

While specific numerical data for this compound micelle size from SLS and DLS in the provided snippets is limited, these techniques are standard for characterizing the aggregate size of alkyl glucosides. Studies on related systems, like octyl thioglucopyranoside (OTG), have shown that DLS can reveal the effect of surfactant concentration and co-solvents on micellar size. nih.gov

Fluorescence Spectroscopy for Micellar Microenvironment Probing

Fluorescence spectroscopy is a sensitive technique used to investigate the microenvironment within surfactant micelles by employing fluorescent probes that preferentially partition into different regions of the micelle. Changes in the fluorescence properties of the probe (e.g., emission intensity, wavelength, lifetime, anisotropy) can report on the polarity, viscosity, and dynamics of its surroundings.

Fluorescent probes like pyrene (B120774) and 8-anilinonaphthalene-1-sulfonic acid (ANS) are commonly used to study micellar properties and determine the critical micelle concentration (CMC) of surfactants. mdpi.com The fluorescence emission spectrum of probes like pyrene is sensitive to the polarity of the microenvironment. mdpi.comrsc.org

Time-resolved fluorescence quenching (TRFQ) is another fluorescence technique that can provide information about the aggregation number and dynamics within micelles. capes.gov.bracs.org Fluorescence anisotropy studies can offer insights into the rotational mobility of probes within the micellar structure, reflecting the microviscosity of the environment. nih.gov

While direct fluorescence spectroscopy data specifically for this compound is not detailed in the snippets, the application of these techniques to related alkyl glucosides, such as decyl-β-D-glucopyranoside and octyl thioglucopyranoside, demonstrates their relevance for probing the micellar microenvironment and aggregation behavior of alkyl glucosides. capes.gov.bracs.orgnih.govrsc.org

Mass Spectrometry Approaches

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a sample. In the context of surfactants and membrane proteins, MS, particularly native MS, has become increasingly important.

Native Mass Spectrometry for Intact Membrane Protein-Detergent Complexes

Native Mass Spectrometry (Native MS) is a specialized MS technique that allows for the analysis of intact non-covalent complexes, such as membrane proteins solubilized in detergent micelles. Unlike traditional MS methods that often involve denaturing conditions, native MS employs gentle ionization techniques, typically nano-electrospray ionization (nano-ESI), to transfer the protein-detergent complexes from solution to the gas phase while preserving their native structure and interactions. nih.govnih.gov

Nonyl-β-D-glucopyranoside (NG) is one of the nonionic detergents that has been successfully used in native MS experiments to study intact membrane protein complexes. biorxiv.orgacs.orgacs.org Studies have investigated the compatibility of various detergents, including NG, for native MS analysis of membrane proteins. nih.govnih.gov The choice of detergent in native MS is crucial for maintaining the native state of the membrane protein and obtaining well-resolved mass spectra. nih.govnih.gov

Native MS experiments using NG have been conducted on bacterial membrane proteins like Aquaporin Z (AqpZ) and the AmtB-GlnK complex. biorxiv.orgacs.orgacs.org These studies have shown that NG can be effective in preserving the intact protein complex during the MS analysis. For example, the intact AmtB-GlnK complex was observed in native MS experiments when solubilized in NG, whereas dissociated species were seen with other detergents like DM and OGNG. biorxiv.orgacs.org

Native MS can also provide insights into protein-lipid interactions within the detergent environment. acs.orgacs.org The technique allows for the detection of lipid molecules bound to the membrane protein within the detergent micelle. acs.org The detergent environment itself can influence the observed protein-lipid interactions in native MS. acs.orgacs.org

The ability of native MS to analyze intact membrane protein-detergent complexes makes it a valuable tool for studying the stoichiometry of protein subunits, protein-protein interactions, and protein-ligand (including lipid) binding in a near-native environment. nih.gov

| Technique | Application to this compound Systems (or related alkyl glucosides) | Key Information Obtained |

| ¹³C NMR Relaxation | Study of molecular dynamics and reorientational behavior within micelles (demonstrated for octyl glucoside). researchgate.net | Reorientational correlation times, generalized order parameters, insights into molecular mobility. researchgate.netunifi.it |

| SAXS (Small-Angle X-ray Scattering) | Characterization of micellar structure and liquid crystalline phases (hexagonal, cubic, lamellar). acs.orgnih.govcapes.gov.bracs.org | Micelle shape (e.g., cylindrical core-shell, oblate ellipsoid), size, repetition distances, head-group areas. acs.orgnih.govcapes.gov.bracs.org |

| SANS (Small-Angle Neutron Scattering) | Study of micellar structure and aggregation, including solvent effects (H₂O/D₂O contrast variation). acs.orgnih.govcolab.ws | Micelle shape (e.g., elongated structures), molecular composition, aggregate structure. acs.orgnih.govcolab.ws |

| SLS (Static Light Scattering) | Determination of aggregate size and detection of aggregation. colab.wswyatt.comunchainedlabs.com | Molecular weight, particle concentration (in certain setups), aggregation temperature, aggregate size distribution. wyatt.comazom.comunchainedlabs.comresearchgate.net |

| DLS (Dynamic Light Scattering) | Measurement of hydrodynamic size and diffusion of micelles and aggregates. colab.wswyatt.comazom.com | Hydrodynamic radius, size distribution, diffusion coefficients. wyatt.comazom.comresearchgate.net |

| Fluorescence Spectroscopy | Probing the micellar microenvironment and determining CMC (demonstrated for related alkyl glucosides). capes.gov.bracs.orgnih.govmdpi.comrsc.org | Polarity, viscosity, dynamics of the micellar interior, CMC. nih.govmdpi.comrsc.org |

| Native MS (Native Mass Spectrometry) | Analysis of intact membrane protein-detergent complexes. nih.govnih.govbiorxiv.orgacs.orgacs.org Used with this compound for specific protein complexes. biorxiv.orgacs.orgacs.org | Molecular weight of complexes, stoichiometry, protein-protein interactions, protein-lipid interactions. nih.govacs.orgacs.org |

Analysis of Bound Detergents and Lipids in Protein Complexes

Purified membrane proteins typically exist as ternary complexes comprising protein, detergent, and endogenous lipids. researchgate.net Understanding the composition of these complexes is crucial for downstream applications such as structural determination. This compound has been noted for its exceptional delipidating effects on ternary complexes compared to some other detergents like DDM. researchgate.net

Studies have shown that the amount of detergent and endogenous phospholipids (B1166683) bound to purified membrane proteins is influenced by the size of the hydrophobic protein surface area and the physicochemical properties of the detergent used. researchgate.net The detergent and lipid belt surrounding the hydrophobic surface of membrane proteins can be tuned by selecting the appropriate detergent. researchgate.net this compound has been demonstrated to effectively remove lipids from protein complexes. For example, in studies on the leucine (B10760876) transporter (LeuT), increasing concentrations of this compound gradually removed lipids, consistent with predicted nonspecific interactions. nih.gov However, the removal of specifically bound cardiolipin (B10847521) (CDL) from LeuT required higher NG concentrations and longer incubation times compared to the removal of phosphatidylglycerol (PG), suggesting that specific lipid interactions can be more resistant to detergent exchange. nih.gov

Detection and Characterization of Detergent Adducts

Mass spectrometry (MS) is a powerful technique for analyzing intact membrane protein complexes. However, the presence of detergent can lead to the formation of detergent adducts, which can complicate spectra. nih.govnih.gov this compound is among the non-ionic detergents that have been found compatible with mass spectrometry of intact membrane protein complexes. nih.govkcl.ac.uk

In native MS experiments, membrane protein complexes are typically exchanged into a volatile buffer containing the detergent at a concentration around one to two times its critical micelle concentration (CMC). nih.gov The entire protein-micelle complex is then ionized. nih.gov To obtain interpretable mass spectra, detergent adducts often need to be removed by activation within the mass spectrometer. nih.gov While intact micelle complexes can produce heterogeneous spectra, it has been realized that membrane protein complexes can be transferred to the gas phase while still encapsulated in detergent micelles for MS analysis. nih.govkcl.ac.uk

Studies using native MS on the bacterial Aquaporin Z (AqpZ) and the AmtB-GlnK complex in various detergent environments, including this compound, have provided insights into detergent-protein interactions and adduct formation. biorxiv.org In some cases, interactions between membrane proteins and detergent/lipid molecules can persist even after collisional activation in MS. nih.gov For the AmtB-GlnK complex, the intact complex was observed in the presence of this compound using native MS. biorxiv.org Adducts of charge-reducing molecules and detergents to the protein complex have been observed in MS experiments. biorxiv.org

Rheological and Tensiometric Measurements for Solution Behavior

Rheology and tensiometry are essential techniques for characterizing the solution behavior of surfactants like this compound, providing information about their self-assembly, micellization, and interactions in solution.

Tensiometry, which measures surface tension, is used to determine the critical micelle concentration (CMC) of surfactants. The CMC is the concentration above which surfactant molecules aggregate to form micelles. This compound has a reported CMC of approximately 6.5 mM in water. mdpi.comavantiresearch.commerckmillipore.comanatrace.comsigmaaldrich.com The CMC can be influenced by factors such as temperature and salt concentration. nih.govacs.org

Studies investigating the self-aggregation of n-nonyl-beta-D-glucoside in dilute solution using techniques including tensiometry have shown that the CMC can increase with a decrease in temperature. nih.govacs.org The effects of salts on the CMC and micelle size of n-nonyl-beta-D-glucoside follow the Hofmeister series. nih.govacs.org At constant salt concentration, the effect on CMC displays the opposite trend compared to the effect on micelle size. nih.govacs.org

Rheological measurements, which study the flow and deformation of matter, can provide insights into the viscoelastic properties and aggregate morphology of surfactant solutions above the CMC. While specific detailed rheological data solely focused on this compound's solution behavior was less prominent in the search results compared to its use in protein studies, the principles of rheology are applicable to understanding the behavior of its micellar solutions. The self-aggregation of n-nonyl-beta-D-glucoside in dilute solution has been investigated by static and dynamic light scattering and neutron scattering, which provide information about micelle size and shape. nih.govacs.org These studies indicate that the micelles can be described as relatively stiff, elongated structures with a circular cross-section. nih.govacs.org The micelle size is highly sensitive to changes in the headgroup size, with temperature and salt effects on the effective headgroup size being more decisive for micelle morphology than effects on unimer solubility. nih.govacs.org

The phase behavior of n-nonyl β-glucoside/water systems has been studied, revealing the formation of nonspherical aggregates immediately above the CMC and different liquid crystalline phases (hexagonal, bicontinuous cubic, and lamellar) at higher concentrations. acs.org

Key Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₅H₃₀O₆ | avantiresearch.comontosight.aianatrace.comsigmaaldrich.comnih.gov |

| Molecular Weight | 306.395 - 306.40 g/mol | avantiresearch.comanatrace.comsigmaaldrich.comnih.gov |

| CMC (in H₂O) | ~6.5 mM (0.20%) | mdpi.comavantiresearch.commerckmillipore.comanatrace.comsigmaaldrich.com |

| Micelle Size (Mw) | ~90 kDa | mdpi.com |

| Aggregation Number | ~133 | anatrace.com |

| Purity | ≥97% β+α (by HPLC), >99% contains <0.2% alpha isomer, ≥97.0% (GC), >99% (HPLC) | avantiresearch.comanatrace.comsigmaaldrich.comglycon-biochem.eu |

| Form | White solid / crystal powder | merckmillipore.comglycon-biochem.eu |

| CAS Number | 69984-73-2 (also 100231-65-0 listed as this compound) | avantiresearch.comontosight.aianatrace.comsigmaaldrich.comnih.gov |

Computational and Theoretical Modeling of Nonyl D Glucoside Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of Nonyl D-glucoside molecules in solution. By simulating the movement and interactions of atoms and molecules over time, MD can provide detailed information about processes like micelle formation and the interaction of the surfactant with lipid bilayers and membrane proteins. MD simulations have been used to study the behavior of various alkyl glucosides, including octyl and nonyl glucoside. nih.govnih.govacs.orgresearchgate.net

Simulation of Micelle Formation and Self-Assembly Processes

MD simulations are employed to observe the spontaneous aggregation of surfactant molecules from a dispersed state into micellar structures. researchgate.netacs.orgrug.nl These simulations can reveal the step-by-step process of self-assembly, showing how hydrophobic tails cluster together to form the core of the micelle while the hydrophilic head groups remain exposed to the aqueous solvent. Studies have used MD simulations to assemble micelles of various detergents, including this compound, in the absence of proteins to validate the simulation methodology. nih.gov The aggregation process can be observed over simulation times ranging from nanoseconds to microseconds. nih.govrug.nl

Elucidation of Micellar Structural Properties and Dynamics

MD simulations allow for the detailed characterization of micellar structures formed by this compound. Properties such as micelle shape, size (aggregation number), radius of gyration, and eccentricity can be determined from simulation trajectories. nih.govnih.govacs.orgresearchgate.netresearchgate.net For this compound (often referred to as NG or β-NG in literature), simulations have indicated that its micelles may form an oblate spheroid shape, although some studies have suggested a prolate shape or one that fluctuates between prolate and oblate. nih.govnih.govacs.org The radius of gyration and eccentricity values obtained from MD simulations for this compound micelles have been compared to experimental data from techniques like Small Angle X-ray Scattering (SAXS) to validate the simulation models. nih.govnih.govacs.org MD simulations also provide insights into the internal dynamics of the micelles, including the mobility of surfactant molecules within the aggregate and the hydration of the hydrophobic tails. researchgate.netacs.org

Modeling of this compound Interactions with Lipid Bilayers and Membrane Proteins

This compound is frequently used to solubilize and stabilize membrane proteins for structural and functional studies. mdpi.comfrontiersin.org MD simulations are crucial for understanding how this compound interacts with lipid bilayers and embedded membrane proteins. These simulations can model the insertion of proteins into detergent micelles or lipid bilayers and study the interactions between the detergent molecules and the protein surface. nih.govfrontiersin.orgnih.govnih.govillinois.edunih.govillinois.edu For instance, MD simulations have been used to study the stability of G protein-coupled receptors (GPCRs) embedded in detergent micelles, including those formed by this compound. nih.govnih.gov These studies can reveal how the detergent occludes the hydrophobic surface of the protein and how the mobility and packing of detergent molecules around the protein influence its stability. nih.gov Simulations have also explored the displacement of native lipids by detergents like this compound during membrane protein extraction and crystallization processes. frontiersin.org

Numerical Modeling of Scattering Data for Structural Refinement

Numerical modeling of scattering data, such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), is a key technique for determining the structure of macromolecules and their assemblies in solution. acs.orguni-hamburg.deresearchgate.netnih.gov For this compound micelles, numerical modeling is used to analyze the scattering patterns obtained experimentally and refine structural models. acs.org